

Application of Isabgol in Controlled-Release Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: *Isbogrel*

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Introduction

Isabgol, also known as psyllium husk, is a natural polysaccharide derived from the seeds of *Plantago ovata*. It is a well-known dietary fiber with excellent swelling, gelling, and mucoadhesive properties.^{[1][2]} These characteristics make it an ideal candidate for use as an excipient in controlled-release drug delivery systems.^{[1][2][3]} Isabgol is biocompatible, biodegradable, non-toxic, and cost-effective, offering a sustainable alternative to synthetic polymers in pharmaceutical formulations. This document provides detailed application notes, experimental protocols, and quantitative data on the use of Isabgol in developing controlled-release drug delivery systems.

Key Advantages of Isabgol in Controlled Drug Release

- **Sustained Release:** Upon hydration, Isabgol forms a viscous gel layer that acts as a barrier to drug diffusion, thereby prolonging the drug release.
- **Mucoadhesion:** The mucilaginous nature of Isabgol allows the dosage form to adhere to the gastrointestinal mucosa, increasing the residence time of the drug at the absorption site.

- **Gastro-retention:** Its ability to swell and its mucoadhesive properties are particularly beneficial for gastro-retentive formulations, which can enhance the bioavailability of drugs with a narrow absorption window.
- **Colon-Specific Delivery:** Isabgol can be utilized for targeted drug delivery to the colon, as it remains largely intact in the upper gastrointestinal tract and can be degraded by colonic microflora.
- **Versatility:** It can be formulated into various dosage forms, including matrix tablets, microspheres, and hydrogel beads.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on Isabgol-based controlled-release systems.

Table 1: Drug Entrapment Efficiency and Particle Size

Drug	Formulation Type	Isabgol Concentration (%)	Other Polymers	Crosslinker	Entrapment Efficiency (%)	Particle Size (µm)	Reference
Gliclazide	Hydrogel Beads	1.0 - 2.0	Sodium Alginate	Calcium Chloride	-	752.83 - 838.62	
Metformin HCl	Microspheres	-	Sagu Starch, Sodium Alginate	Calcium Chloride	40 - 62	-	
Diclofenac Sodium	IPN Microspheres	-	Polyvinyl Alcohol	DL-glyceraldehyde	40.24 - 68.12	-	
Gliclazide	Microspheres	8% w/v mucilage	-	Glutaraldehyde	-	-	

Table 2: In Vitro Drug Release

Drug	Formulation Type	Release Medium	Duration (hours)	Cumulative Release (%)	Release Kinetics	Reference
Gliclazide	Hydrogel Beads	Phosphate Buffer (pH 7.4)	8	Up to 95	Zero-order	
Metformin HCl	Microspheres	Phosphate Buffer (pH 7.4)	12	~95	Diffusion-controlled	
Theophylline	Matrix Tablets	-	12	~80	Anomalous (non-Fickian) transport	
Lisinopril	Gastro-retentive Capsule	-	12	Delayed release	First-order, Diffusion-controlled	
Diclofenac Sodium	IPN Microspheres	-	-	-	Korsmeyer-Peppas	
Gliclazide	Microspheres	Phosphate Buffer (pH 7.4)	-	-	Non-Fickian diffusion	

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of Isabgol-based controlled-release drug delivery systems.

Protocol 1: Preparation of Isabgol-Based Microspheres by Emulsification-Crosslinking

This method is suitable for encapsulating both water-soluble and insoluble drugs.

Materials:

- Isabgol husk mucilage
- Drug
- Castor oil (or other suitable oil phase)
- Span 80 (or other suitable surfactant)
- Glutaraldehyde (crosslinking agent)
- 0.01 M Sulfuric acid
- n-hexane and acetone (for washing)
- Distilled water

Procedure:

- **Preparation of Isabgol Mucilage:** Disperse a specified amount of Isabgol husk powder (e.g., 8% w/v) in distilled water with constant stirring to obtain a homogenous mucilage. Make the dispersion slightly acidic by adding a small amount of 0.01 M sulfuric acid (e.g., 0.05% w/w).
- **Drug Loading:** Disperse the accurately weighed drug into the Isabgol husk mucilage under mechanical stirring.
- **Emulsification:** Add the drug-loaded mucilage dispersion dropwise into a beaker containing the oil phase (e.g., 200 ml of castor oil) with a surfactant (e.g., 0.1% w/w of Span 80). Stir the mixture at a constant speed (e.g., 2000 rpm) to form a water-in-oil (w/o) emulsion.
- **Crosslinking:** After homogenization, add the crosslinking agent (e.g., 1% w/w of glutaraldehyde) to the emulsion and continue stirring for a specified period (e.g., 4 hours) to allow for the crosslinking of Isabgol polysaccharides and the formation of microspheres.
- **Washing and Drying:** Separate the formed microspheres by centrifugation or filtration. Wash the microspheres multiple times with n-hexane and acetone to remove any residual oil and surfactant.

- Final Product: Dry the washed microspheres in a hot air oven at a suitable temperature (e.g., 60°C for 10 minutes) and store them in a desiccator.

Protocol 2: Preparation of Isabgol-Alginate Hydrogel Beads by Ionic Gelation

This method is particularly useful for encapsulating heat-sensitive drugs.

Materials:

- Isabgol husk powder
- Sodium alginate
- Drug
- Calcium chloride (crosslinking agent)
- Distilled water

Procedure:

- Polymer Solution Preparation: Prepare a homogenous aqueous solution by dissolving sodium alginate and Isabgol husk in distilled water at desired concentrations.
- Drug Incorporation: Dissolve or disperse the accurately weighed drug into the polymer solution with continuous stirring until a uniform mixture is obtained.
- Bead Formation: Extrude the drug-polymer solution dropwise through a syringe with a specific gauge needle into a calcium chloride solution (e.g., 2%, 5%, or 8% w/v) under gentle agitation.
- Crosslinking/Curing: Allow the formed beads to remain in the calcium chloride solution for a sufficient time to ensure complete crosslinking and hardening.
- Washing and Drying: Collect the beads by filtration, wash them with distilled water to remove excess calcium chloride, and then dry them at an appropriate temperature.

Protocol 3: Evaluation of Isabgol-Based Formulations

A. Determination of Drug Entrapment Efficiency (%EE)

- Accurately weigh a specific amount of the dried formulation (microspheres or beads).
- Crush the formulation and disperse it in a suitable solvent in which the drug is soluble.
- Keep the dispersion under constant agitation for a sufficient time (e.g., 24 hours) to extract the entire drug.
- Filter the solution to remove the polymeric debris.
- Analyze the filtrate for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the %EE using the following formula:

$$\%EE = (\text{Actual Drug Content} / \text{Theoretical Drug Content}) \times 100$$

B. Determination of Swelling Index

- Accurately weigh a specific amount of the dried formulation (Wd).
- Immerse the formulation in a specified volume of a relevant medium (e.g., distilled water, 0.1N HCl, or phosphate buffer pH 7.4) in a measuring cylinder.
- At regular time intervals, remove the swollen formulation, blot the excess surface water gently with filter paper, and weigh it (Ws).
- Calculate the swelling index using the following formula:

$$\text{Swelling Index} = (Ws - Wd) / Wd$$

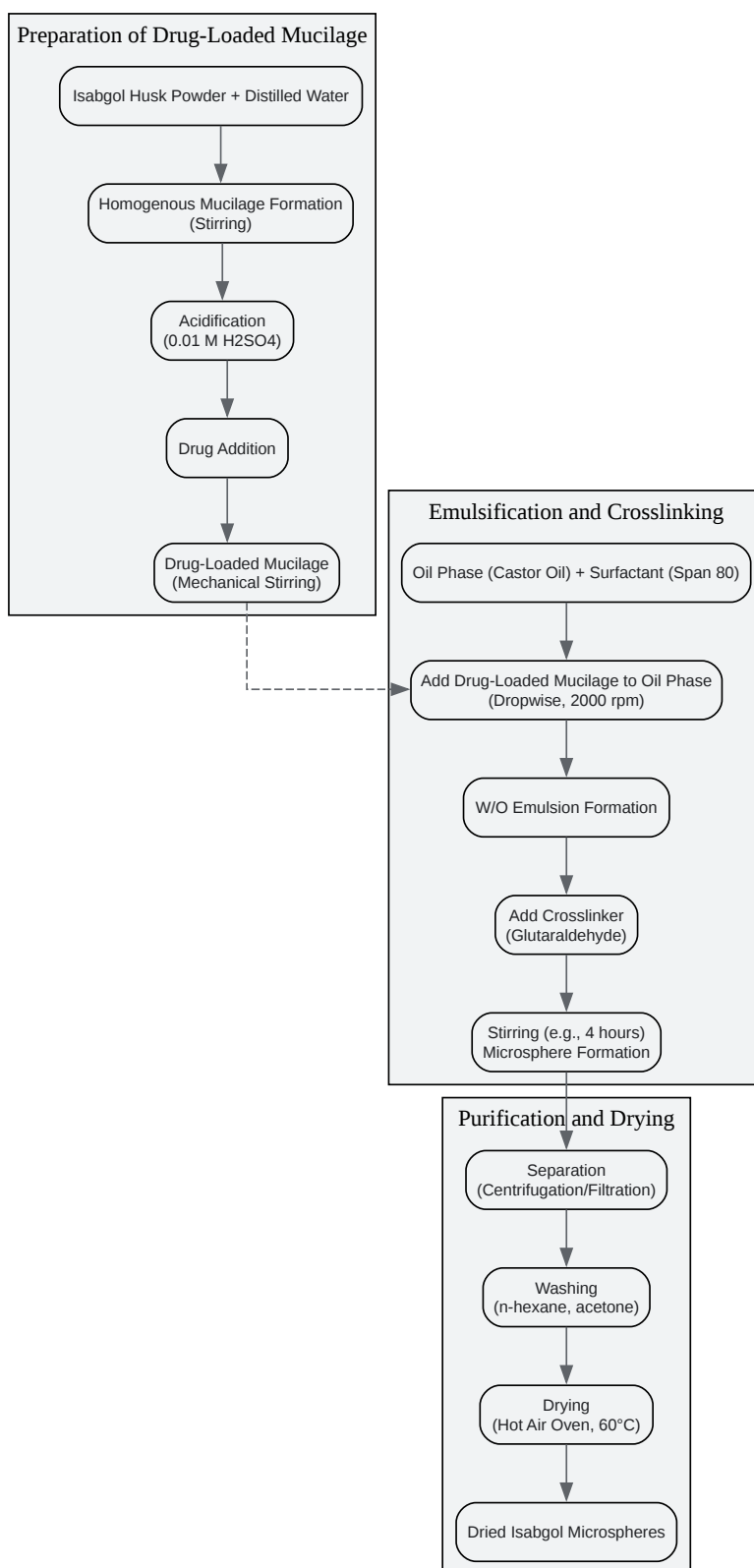
C. In Vitro Drug Release Study

- Use a USP dissolution test apparatus (e.g., paddle type).

- Place a known quantity of the Isabgol-based formulation into the dissolution vessel containing a specified volume of dissolution medium (e.g., 900 ml of 0.1N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 or 7.4 for the remaining duration).
- Maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ and stir at a constant speed (e.g., 50 or 100 rpm).
- At predetermined time intervals, withdraw a specific volume of the sample from the dissolution medium and replace it with an equal volume of fresh medium to maintain a constant volume.
- Filter the collected samples and analyze for drug content using a suitable analytical method.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Experimental Workflow for Isabgol Microsphere Preparation



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Caption: Workflow for preparing Isabgol microspheres.

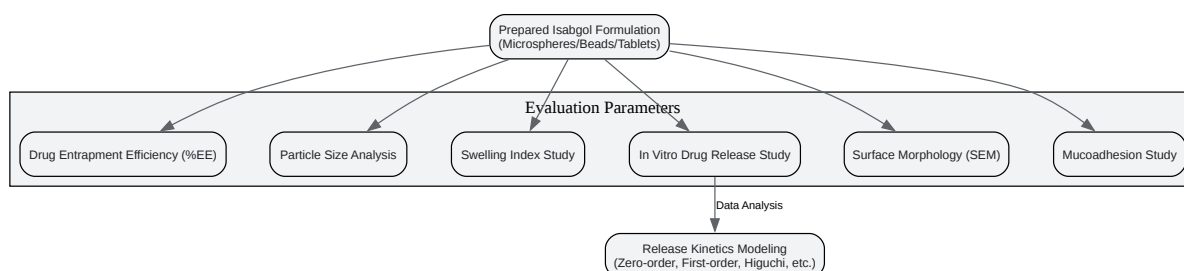
Mechanism of Controlled Drug Release from an Isabgol Matrix Tablet



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Caption: Controlled drug release from an Isabgol matrix.

Logical Workflow for Evaluation of Isabgol-Based Formulations



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Caption: Evaluation workflow for Isabgol formulations.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
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